![molecular formula (CH3)3-Si-[O-Si(CH3)2]n-O-Si(CH3)3 B120667 Octamethyltrisiloxane CAS No. 107-51-7](/img/structure/B120667.png)
Octamethyltrisiloxane
Overview
Description
Octamethyltrisiloxane (MDM, C₈H₂₄O₂Si₃), a linear volatile methyl siloxane (VMS), is widely used in industrial and consumer applications due to its low viscosity (1.0 cSt at 25°C), thermal stability, and mild solvency . Its molecular structure comprises three silicon atoms connected by oxygen, with terminal trimethylsiloxy groups. MDM serves as a working fluid in organic Rankine cycles (ORCs), a solvent in precision cleaning, and a component in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octamethyltrisiloxane is typically synthesized through the polymerization of dimethyldichlorosilane. The process involves hydrolysis and condensation reactions. The net reaction can be represented as follows:
[ n \text{Si(CH₃)₂Cl₂} + (n+1) \text{H₂O} \rightarrow \text{HO[Si(CH₃)₂O]}ₙ\text{H} + 2n \text{HCl} ]
In this reaction, hydrochloric acid is evolved as a byproduct . For medical and domestic applications, the chlorine atoms in the silane precursor are replaced with acetate groups, producing acetic acid instead of hydrochloric acid. This process is slower but less chemically aggressive .
Industrial Production Methods
In industrial settings, poly(dimethylsiloxane) is produced by cross-linking hydroxyl-terminated poly(dimethylsiloxane) liquid with a polymethylhydrosiloxane cross-linker. This condensation reaction occurs between the hydroxyl end groups and hydride groups, liberating hydrogen .
Chemical Reactions Analysis
Types of Reactions
Octamethyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Commonly uses reagents like trimethylsilyl chloride for capping reactive centers.
Major Products
The major products formed from these reactions include silanol-terminated polymers and various cross-linked structures, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Production
OMTS is characterized by its low viscosity, high thermal stability, and excellent lubricating properties. It is produced through the hydrolysis of dimethyldichlorosilane, resulting in a mixture of cyclic siloxanes. The global production volume has been significant, with estimates reaching over 100,000 tonnes annually in the European Economic Area alone .
Toxicology Studies
OMTS has been extensively studied for its toxicological effects. Research indicates that it exhibits low acute toxicity with an LC50 value of 36 mg/L for inhalation exposure in rats and an oral LD50 exceeding 4800 mg/kg . Chronic exposure studies have shown that while it can act as a mild respiratory irritant, it does not induce neoplasia in tissues such as the liver or kidneys . The compound's estrogenic activity has been investigated, revealing weak effects that are unlikely to pose risks to human health due to species-specific differences in hormonal regulation .
Dermal Absorption Studies
Research into the dermal absorption of OMTS has demonstrated that only about 0.5% of the applied dose penetrates the skin, with most of it volatilizing before absorption occurs. This indicates a low tendency for systemic absorption, making it relatively safe for topical applications .
Environmental Impact Studies
Studies have also focused on the environmental implications of OMTS usage. It has been classified as a substance of very high concern (SVHC) in the EU due to its persistence and potential bioaccumulation . Regulatory pressures have led to increased scrutiny of its applications in consumer products.
Working Fluids in Organic Rankine Cycles (ORCs)
OMTS is utilized as a working fluid in Organic Rankine Cycle systems for energy recovery from waste heat. Case studies show that plants using OMTS have operated effectively for over a decade, highlighting its stability and efficiency under long-term operational conditions . The following table summarizes key performance metrics from various case study plants:
Plant ID | Age (Years) | Output (kWel) | OMTS Performance |
---|---|---|---|
Plant A | 6 | 900 | 0.9550 |
Plant B | 8 | 1500 | 0.8250 |
Plant C | 12 | 2000 | 0.8930 |
Additive in Consumer Products
In consumer goods, OMTS serves as an additive in personal care products such as cosmetics and hair conditioners due to its emollient properties . Its ability to provide a silky feel and enhance product stability has made it a popular choice among formulators.
Case Study: Energy Recovery Using OMTS
A detailed analysis was conducted on several ORC plants utilizing OMTS as a working fluid. The study focused on fluid stability and performance metrics over time. Key findings include:
- Fluid Stability : OMTS maintained consistent performance without significant degradation over extended periods.
- Energy Efficiency : The average thermal efficiency across plants was approximately 15%, demonstrating effective energy recovery capabilities.
Case Study: Toxicological Assessment
A chronic toxicity study involved exposing rats to varying concentrations of OMTS over two years. Results indicated:
Mechanism of Action
Octamethyltrisiloxane exerts its effects primarily through its viscoelastic properties. At long flow times or high temperatures, it behaves like a viscous liquid, while at short flow times or low temperatures, it acts like an elastic solid . This viscoelasticity is due to the flexibility of the siloxane backbone and the presence of methyl groups bonded to silicon atoms .
Comparison with Similar Compounds
Comparison with Similar Siloxanes and Related Compounds
Physical and Thermodynamic Properties
Table 1 compares MDM with structurally analogous siloxanes and linear/cyclic counterparts:
Property | MDM (C₈H₂₄O₂Si₃) | MM (C₆H₁₈OSi₂) | D4 (C₈H₂₄O₄Si₄) | D6 (C₁₂H₃₆O₆Si₆) |
---|---|---|---|---|
Boiling Point (°C) | 152.6 | 100.1 | 175.6 | 245.0 |
Viscosity (cSt, 25°C) | 1.0 | 0.65 | 2.1 | 5.0 |
Thermal Conductivity (W/m·K) | 0.108 (liquid phase) | 0.105 (liquid phase) | - | - |
Speed of Sound (m/s)* | 985 (298 K, 0.1 MPa) | - | 1050 (298 K, 0.1 MPa) | - |
Critical Temperature (K) | 584.3 | 503.2 | 653.7 | 721.0 |
*Data derived from Helmholtz energy equations of state and experimental studies .
Key Findings :
- Volatility : MDM’s boiling point (152.6°C) is intermediate between MM (hexamethyldisiloxane) and D4 (octamethylcyclotetrasiloxane), making it suitable for medium-temperature applications .
- Thermal Conductivity : MDM exhibits marginally higher liquid thermal conductivity than MM, enhancing its efficiency in heat transfer systems .
- Cyclic vs. Linear : Cyclic siloxanes (e.g., D4, D6) have higher boiling points and viscosities due to ring strain and stronger intermolecular forces .
Key Findings :
- Toxicity : MDM’s LC50 values exceed 100 mg/L, indicating low acute aquatic toxicity compared to D4, which is toxic at <1 mg/L .
Biological Activity
Octamethyltrisiloxane (OMTS), a siloxane compound, has garnered attention due to its widespread industrial applications and potential biological effects. As a member of the siloxane family, OMTS is primarily used in cosmetics, personal care products, and various industrial applications. This article provides a comprehensive overview of the biological activity of OMTS, focusing on its endocrine-disrupting potential, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
OMTS is characterized by its unique chemical structure consisting of three silicon atoms and eight methyl groups. This configuration contributes to its hydrophobic properties and stability, making it resistant to degradation in the environment.
Endocrine Disruption Potential
Research indicates that OMTS exhibits endocrine-disrupting properties, particularly through its interaction with estrogen receptors. A study involving the exposure of GH3 rat pituitary cells to OMTS demonstrated increased expression of calcium-binding protein (CaBP-9K) and progesterone receptor (PR) genes, indicating potential estrogenic activity. This effect was mitigated when co-treated with an estrogen receptor antagonist, ICI 182-780, suggesting that OMTS may act via an estrogen-mediated pathway .
Table 1: Summary of Endocrine Disruption Studies on OMTS
Study Reference | Methodology | Findings |
---|---|---|
Lee et al. (2015) | In vitro cell culture | Increased CaBP-9K expression in GH3 cells exposed to OMTS. |
He et al. (2003) | ER binding assays | Competitive binding to ERα; no binding to ERβ. |
Quinn et al. (2007) | Reporter gene assays | Weak activation of ERα at high concentrations (10 µM). |
Toxicological Profile
The toxicological assessment of OMTS reveals a range of effects depending on exposure duration and concentration. A literature review summarized short-term maximum allowable concentrations (SMACs) for human exposure:
Table 2: SMACs for this compound
Exposure Duration | SMAC (ppm) | Observed Effects |
---|---|---|
1-hour | 400 | Lethality |
24-hour | 200 | Hepatotoxicity |
7-day | 100 | Nephrotoxicity |
30-day | 20 | Hepatotoxicity |
180-day | 4 | Nephrotoxicity |
These findings indicate that prolonged exposure to OMTS can lead to significant liver and kidney damage, underscoring the need for careful monitoring in occupational settings .
Case Studies
Several case studies have highlighted the biological effects of OMTS in animal models:
- Prenatal Exposure Study : A study demonstrated that prenatal exposure to octamethylcyclotetrasiloxane (D4), a related siloxane compound, impaired neurodevelopment in mice. The research indicated that D4 exposure resulted in altered cell cycle progression in neuronal progenitor cells, potentially leading to cognitive deficits in offspring .
- Chronic Toxicity Study : In a chronic exposure study involving rats, significant increases in liver weights were observed at high concentrations of OMTS. Histopathological examinations revealed periportal inflammation and bile duct hyperplasia at elevated doses .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of octamethyltrisiloxane (MDM) critical for experimental design in material science?
this compound’s low viscosity (1.0 cSt), vapor pressure (3.34 mmHg), and thermal stability (−50°C to 250°C) are critical for applications like microfluidics and lubricants. Key properties include:
- Molecular formula : C₈H₂₄O₂Si₃ (CAS 107-51-7) .
- Solubility : Hydrophobic, requiring surfactants for aqueous phase studies .
- Thermal degradation threshold : Decomposes at >250°C, forming silanol groups .
Methodologically, use differential scanning calorimetry (DSC) to determine phase transitions and thermogravimetric analysis (TGA) to assess decomposition kinetics .
Q. How is MDM utilized in microfluidic device fabrication, and what methodological considerations ensure biocompatibility?
MDM’s optical clarity and flexibility make it ideal for soft lithography. To ensure biocompatibility:
- Surface treatment : Plasma oxidation creates hydrophilic surfaces for cell adhesion .
- Cross-linking : Use hydroxyl-terminated MDM with polymethylhydrosiloxane (PMHS) to adjust elasticity .
- Leachate testing : Incubate devices in cell culture media and analyze extractables via GC-MS to confirm absence of toxic siloxane residues .
Q. What standardized methods exist for quantifying MDM in environmental samples?
Use gas chromatography-mass spectrometry (GC-MS) with the following steps:
Extraction : Solid-phase microextraction (SPME) for aqueous samples .
Derivatization : Trimethylsilylation to enhance volatility .
Calibration : Internal standards (e.g., decamethyltetrasiloxane) to account for matrix effects .
Validated protocols are available in EPA HERO database entries for siloxanes .
Q. How does MDM’s thermal conductivity compare to other silicone fluids, and what experimental setups are used for measurement?
MDM’s thermal conductivity (~0.1 W/m·K at 25°C) is lower than poly(methylphenylsiloxane) but higher than hexamethyldisiloxane (MM). Use:
- Transient hot-wire method : For liquid-phase measurements .
- Molecular dynamics (MD) simulations : To validate experimental data using force fields like ReaxFF .
Comparative data are tabulated in thermodynamic studies .
Q. What are the primary oxidation pathways of MDM under ambient conditions?
MDM oxidizes via:
Radical-initiated chain scission : UV exposure generates silanol (Si-OH) and formaldehyde .
Catalytic oxidation : Transition metals (e.g., Fe³⁺) accelerate degradation.
Monitor using FTIR to track Si-OH peaks (3200–3700 cm⁻¹) and GC-MS for volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition profiles of MDM across experimental setups?
Discrepancies arise from varying heating rates, atmospheres (N₂ vs. air), and sample purity. To reconcile
- Controlled TGA : Compare inert vs. oxidative atmospheres .
- Isoconversional analysis : Apply Friedman or Kissinger methods to account for kinetic variability .
- Purity validation : Use NMR to confirm absence of cyclic siloxane contaminants (e.g., D4) .
Q. What advanced computational methods predict MDM’s environmental fate and bioaccumulation potential?
- Quantitative structure-activity relationship (QSAR) models : Predict log Kow (2.8) and bioaccumulation factors .
- Fugacity modeling : Assess partitioning into air/water/organic phases using EPI Suite .
- Molecular dynamics : Simulate interactions with lipid bilayers to estimate bioaccumulation .
ECHA’s SVHC designation (vPvB) mandates these methods for regulatory compliance .
Q. How do interfacial properties of MDM affect its performance in drug delivery systems?
- Surface tension modulation : MDM reduces interfacial tension in emulsions (e.g., 20 mN/m). Measure using pendant drop tensiometry .
- Drug loading efficiency : Correlate with Hansen solubility parameters (δD = 15.3 MPa¹/²) .
- In vitro release kinetics : Use Franz diffusion cells with synthetic membranes to model transdermal delivery .
Q. What methodologies address MDM’s persistence in wastewater treatment systems?
- Anaerobic digestion studies : Track MDM degradation via biogas analysis (CH₄/CO₂ ratios) and GC-MS for siloxane residuals .
- Advanced oxidation processes (AOPs) : Evaluate UV/H₂O₂ efficiency in breaking Si-O bonds .
- Sludge adsorption assays : Measure partition coefficients (Kd) using batch sorption experiments .
Q. How can molecular dynamics simulations improve the design of MDM-based lubricants?
Properties
IUPAC Name |
dimethyl-bis(trimethylsilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQXSVUQTKDNFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28349-86-2, 42557-10-8 | |
Record name | Octamethyltrisiloxane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |
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Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9040710 | |
Record name | Octamethyltrisiloxane | |
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Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |
Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
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Record name | Octamethyltrisiloxane | |
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URL | https://haz-map.com/Agents/18767 | |
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Density |
0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |
Record name | POLYDIMETHYLSILOXANES | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Density |
Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |
Record name | POLYDIMETHYLSILOXANES | |
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Vapor Pressure |
3.34 [mmHg] | |
Record name | Octamethyltrisiloxane | |
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CAS No. |
107-51-7, 63148-62-9 | |
Record name | Octamethyltrisiloxane | |
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Record name | Octamethyltrisiloxane | |
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Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
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Record name | Octamethyltrisiloxane | |
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Record name | Octamethyltrisiloxane | |
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Record name | Siloxanes and Silicones, di-Me | |
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Record name | Polydimethylsiloxane | |
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Record name | POLYDIMETHYLSILOXANES | |
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